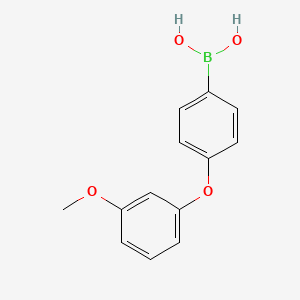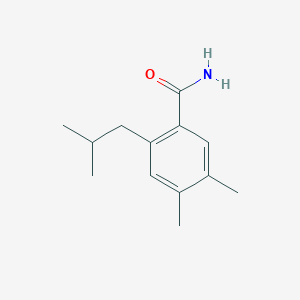
4,5-Dimethyl-2-(2-methylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-(2-methylpropyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structural features, which include two methyl groups and a 2-methylpropyl group attached to the benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(2-methylpropyl)benzamide typically involves the direct condensation of 4,5-dimethyl-2-(2-methylpropyl)benzoic acid with an appropriate amine. This reaction is often facilitated by the use of coupling agents such as carbodiimides or by employing catalytic systems under mild conditions. For instance, the use of diatomite earth immobilized with ionic liquid and ZrCl4 under ultrasonic irradiation has been reported as an efficient method for the synthesis of benzamides .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The process may also incorporate steps for the purification and crystallization of the final product to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethyl-2-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
4,5-Dimethyl-2-(2-methylpropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 4-Bromophenylbenzamide
Comparison: 4,5-Dimethyl-2-(2-methylpropyl)benzamide is unique due to its specific substitution pattern on the benzamide core. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the 2-methylpropyl group may enhance its lipophilicity and membrane permeability, making it more effective in certain applications.
Propriétés
Numéro CAS |
28957-66-6 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
4,5-dimethyl-2-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H19NO/c1-8(2)5-11-6-9(3)10(4)7-12(11)13(14)15/h6-8H,5H2,1-4H3,(H2,14,15) |
Clé InChI |
WDWIGCMCKIHXRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)C(=O)N)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


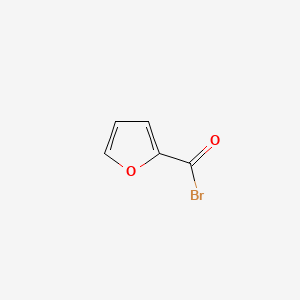
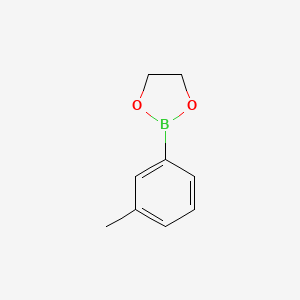
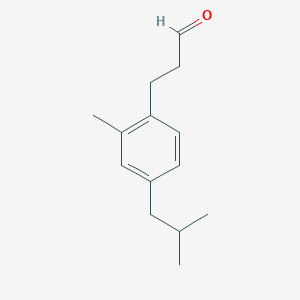
![5-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B13988192.png)
![4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione](/img/structure/B13988201.png)
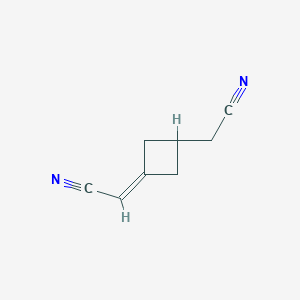
![3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13988214.png)

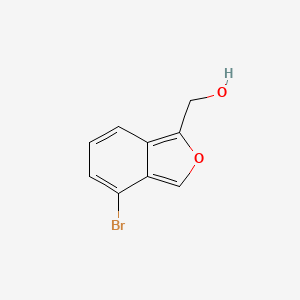
![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)

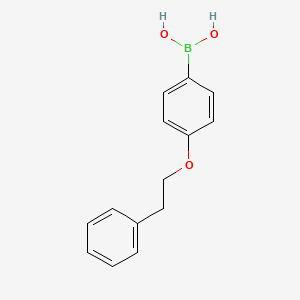
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)
